molecular formula C22H23ClN4O3S B4978888 N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide

N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B4978888
M. Wt: 459.0 g/mol
InChI Key: JNVQGQSXZALKTL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a sulfanyl group, and a chlorinated aromatic ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group.

    Attachment of the Aromatic Rings: The chlorinated aromatic ring and the methoxyphenyl group are attached through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole derivative with the aromatic rings using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and sulfanyl group are particularly noteworthy, as they are less common in similar compounds and contribute to its versatility in various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-14-4-7-16(12-18(14)23)24-21(29)11-10-20-25-26-22(27(20)2)31-13-19(28)15-5-8-17(30-3)9-6-15/h4-9,12H,10-11,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVQGQSXZALKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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